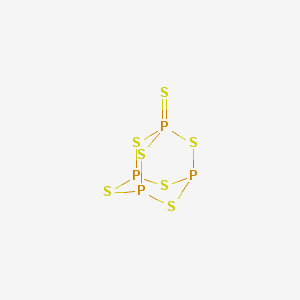
Tetraphosphorus heptasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell.
Applications De Recherche Scientifique
Chemical Properties and Characteristics
Tetraphosphorus heptasulphide is a light yellow crystalline solid with a melting point of approximately 310°C and a density of 2.19 g/cm³. It is known to be a strong reducing agent and reacts vigorously with oxidizing agents, including inorganic oxoacids and organic peroxides . The compound can produce phosphoric acid and hydrogen sulfide when it reacts with water, making it both useful and hazardous .
Reducing Agent in Organic Synthesis
This compound is utilized in organic synthesis as a reducing agent. Its ability to donate electrons makes it valuable for reducing various functional groups in organic compounds, particularly in the synthesis of thiophosphoryl compounds
Phosphorus-Sulfur Chemistry
Research in phosphorus-sulfur chemistry often involves this compound due to its unique bonding characteristics and reactivity. It serves as a precursor for various phosphorus-sulfur compounds, which are important in the development of new materials and chemicals .
Material Science
In material science, this compound has been studied for its potential applications in creating new types of phosphor materials. These materials can be used in electronic devices and optoelectronic applications due to their luminescent properties .
Munitions and Pyrotechnics
This compound finds applications in the munitions industry, particularly in the formulation of explosives and pyrotechnics. Its high reactivity contributes to the desired explosive characteristics when combined with other materials .
Fertilizers
The compound is also used in the production of certain fertilizers. Its phosphorus content is beneficial for plant growth, making it an important component in agricultural chemistry .
Chemical Manufacturing
In chemical manufacturing, this compound is employed as an intermediate for synthesizing other phosphorus-containing compounds. Its ability to react with various substrates allows for the creation of complex molecules that are essential in pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Thiophosphoryl Compounds
A study demonstrated the use of this compound as a reagent for synthesizing thiophosphoryl derivatives. The reaction conditions were optimized to enhance yield while minimizing byproducts, showcasing the compound's utility in organic synthesis
Case Study 2: Development of Luminescent Materials
Research focused on developing luminescent materials using this compound as a precursor. The resulting materials exhibited promising optical properties suitable for use in LEDs and display technologies, highlighting its potential role in advanced material applications .
Propriétés
Numéro CAS |
12037-82-0 |
|---|---|
Formule moléculaire |
P4S7 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |
Clé InChI |
LUGHFUPPCAAIHD-UHFFFAOYSA-N |
SMILES |
P12SP3SP(S1)SP(=S)(S2)S3 |
SMILES canonique |
P12SP3SP(S1)SP(=S)(S2)S3 |
Key on ui other cas no. |
12037-82-0 |
Description physique |
Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















